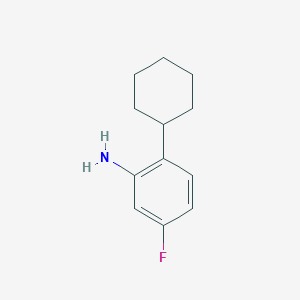

2-Cyclohexyl-5-fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

2-cyclohexyl-5-fluoroaniline |

InChI |

InChI=1S/C12H16FN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |

InChI Key |

WMOZSIIYTRKDJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Cyclohexyl 5 Fluoroaniline

Direct Synthesis Approaches to the 2-Cyclohexyl-5-fluoroaniline Core

Direct synthesis of the this compound core structure can be achieved through the alkylation of a pre-existing aniline (B41778) with a cyclohexyl source. A prominent method involves the catalytic alkylation of anilines with cycloalkenes. For instance, a patented process describes the synthesis of various 2-cycloalkylanilines, including this compound, by reacting the corresponding aniline with a cycloalkene at elevated temperatures in the presence of a clay catalyst. google.com

A general procedure for this type of reaction involves heating an appropriately substituted aniline, in this case, 3-fluoroaniline, with cyclohexene (B86901) in a stirred autoclave. google.com The use of an acidic clay catalyst, such as an Engelhard F-6 grade clay, facilitates the Friedel-Crafts-type alkylation of the aniline ring. google.com The reaction typically requires high temperatures, often exceeding 200°C, to drive the alkylation process. google.com Following the reaction, purification methods such as filtration to remove the catalyst and distillation or chromatography are employed to isolate the desired 2-cycloalkylaniline product. google.com

Another direct approach involves the reaction of a haloaniline with a cyclohexylating agent. For example, 5-chloro-2-cyclohexylaniline has been synthesized by first nitrating 1-chloro-4-cyclohexylbenzene (B1604891) and then reducing the resulting nitro group. google.com A similar strategy could be envisioned starting from a fluorinated cyclohexylbenzene (B7769038) derivative.

Convergent and Divergent Synthetic Pathways for Derivatives

Convergent and divergent synthetic strategies offer flexibility in the preparation of this compound and its derivatives. These pathways involve the sequential or modular assembly of the key structural components: the cyclohexyl moiety, the fluorine substituent, and the aniline functionality. A divergent approach starting from a common intermediate, such as 2-bromo-5-fluoro-aniline, allows for the introduction of various functionalities. For example, this intermediate can be used in transition-metal-catalyzed cross-coupling reactions to introduce the cyclohexyl group or other substituents. acs.org

Incorporation of the Cyclohexyl Moiety

The introduction of the cyclohexyl group onto the aromatic ring is a key transformation. Several methods can be employed:

Friedel-Crafts Alkylation: As mentioned in the direct synthesis approach, the reaction of an aniline or a protected aniline with cyclohexene in the presence of an acid catalyst is a viable method. google.comnih.gov Catalytic amounts of H₂O·B(C₆F₅)₃ have been shown to be highly selective for the para-C-alkylation of anilines with alkenes, which could be adapted for ortho-alkylation under specific conditions. nih.govresearchgate.net Lewis acids like Ca(II) in hexafluoroisopropanol have also been used to promote the ortho-C-alkylation of anilines with alkenes. acs.org

Suzuki-Miyaura Coupling: A pre-functionalized aniline, such as 2-bromo-5-fluoroaniline, can be coupled with a cyclohexylboronic acid or its ester derivative using a palladium catalyst. This reaction is known for its high functional group tolerance and mild reaction conditions.

Catalytic Hydrogenation: An alternative route involves the catalytic hydrogenation of a precursor containing a cyclohexene or cyclohexylidene group. For example, 2-(cyclohexylmethyl)aniline can be prepared by the hydrogenation of 1-(cyclohexylidenemethyl)-2-nitrobenzene over a palladium on carbon (Pd/C) catalyst, followed by reduction of the nitro group. google.com

Introduction of Fluorine and other Halogen Substituents on the Aniline Ring

The regioselective introduction of fluorine onto the aniline ring is crucial. Standard methods include:

Balz-Schiemann Reaction: This classic method involves the diazotization of an amino group, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install the fluorine atom. For the synthesis of this compound, this would likely involve the fluorination of 2-cyclohexyl-5-aminobenzene diazonium salt.

Nucleophilic Aromatic Substitution (SₙAr): Starting from a suitably activated precursor, such as a nitro-substituted aryl halide, a fluorine atom can be introduced using a fluoride (B91410) source. For instance, the synthesis of 2-cyclopropyl-5-fluoroaniline (B1432616) has been achieved starting from 2-chloro-5-fluoro-1-nitrobenzene, where the chlorine is selectively displaced by cyclopropylamine, followed by reduction of the nitro group. A similar pathway could be envisioned for the cyclohexyl analogue.

Electrophilic Fluorination: Direct fluorination of an aniline derivative can be achieved using electrophilic fluorinating agents like Selectfluor®. The regioselectivity of this reaction is often directed by the existing substituents on the ring.

Halogenation: Other halogens, such as bromine or chlorine, can be introduced using standard electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nsf.gov For example, 4-bromo-2-fluoroaniline (B1266173) can be prepared by the bromination of 2-fluoroaniline. google.com This halogenated intermediate can then be used in cross-coupling reactions to introduce the cyclohexyl group.

Formation of the Aniline Linkage

The final step in many synthetic routes to substituted anilines is the formation of the amine group itself. The most common method is the reduction of a nitro group. google.com

| Reduction Method | Reagents and Conditions | Substrate Compatibility |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol or Acetic Acid | Highly efficient, but can also reduce other functional groups like alkenes or remove certain halides. google.comgoogle.com |

| Metal-Acid Reduction | Fe, HCl or Acetic Acid | A classic and cost-effective method. |

| Tin(II) Chloride Reduction | SnCl₂, HCl, Ethanol | A milder alternative to other metal-acid systems. |

Multicomponent Reaction Protocols for Analogous Structures

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. researchgate.net While a specific MCR for the direct synthesis of this compound is not widely reported, several MCRs utilize fluoroanilines as key components to generate structurally analogous compounds, such as substituted quinolines, pyrroles, and other heterocycles. nih.govmdpi.com

For example, the Doebner reaction, a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid, can be used to synthesize quinoline-4-carboxylic acids. mdpi.com The use of 4-fluoroaniline (B128567) in a Doebner reaction with pyruvic acid and 4-(2'-fluorophenyl)benzaldehyde has been reported in the synthesis of the drug Brequinar. mdpi.com Similarly, rhodium-catalyzed three-component reactions of anilines (including 2-fluoroaniline), aliphatic aldehydes (such as cyclohexanecarboxaldehyde), and alkynes have been developed to produce propargylamines. csic.es These MCRs demonstrate the utility of fluoroanilines as building blocks for the rapid construction of diverse molecular scaffolds.

Regioselective Synthesis and Functionalization of Related Fluoroanilines

The regioselective functionalization of fluoroanilines is a powerful tool for creating specific substitution patterns. Directed ortho-metalation (DoM) is a key strategy, where a directing group on the aniline facilitates the deprotonation of an adjacent ortho position by a strong base, such as an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile to introduce a new substituent with high regioselectivity.

Recent studies have shown that Ir-catalyzed C-H borylation of anilines can be highly ortho-selective. acs.org In the case of 3-fluoroaniline, borylation occurs at both ortho positions (C2 and C6) in a nearly equal ratio. acs.org The resulting boronic esters can then be used in Suzuki-Miyaura cross-coupling reactions to introduce a variety of substituents, providing a regioselective entry to 2- and 6-substituted 3-fluoroanilines. acs.org

Role of this compound Motifs as Synthetic Intermediates

The this compound scaffold is a significant structural motif utilized as a synthetic intermediate in the development of more complex molecules, particularly in the realm of medicinal chemistry. Its unique combination of a bulky, lipophilic cyclohexyl group ortho to the amino group and an electron-withdrawing fluorine atom on the aniline ring imparts specific physicochemical properties to target compounds. This structure serves as a crucial building block for creating diverse heterocyclic systems with potential biological activities.

Research has demonstrated the utility of this aniline derivative in constructing compounds with potential antistaphylococcal and antitubercular properties. The primary amino group and the aromatic ring of the this compound core provide reactive sites for further functionalization and cyclization reactions, enabling the synthesis of elaborate molecular architectures.

A notable application of this intermediate is in the synthesis of substituted triazoles. For instance, the compound 2-(3-Cyclohexyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline has been synthesized as part of a library of potential antistaphylococcal agents. preprints.orgnih.govmdpi.com In these syntheses, the core aniline structure is integral to the formation of the triazole ring system. The synthesis often begins with precursors like substituted 2-aminobenzonitriles or 4-hydrazinoquinazolines, which are then converted through a "one-pot" reaction involving cyclization to form the final triazole-aniline hybrid molecule. nih.gov This strategy highlights the role of the aniline derivative as a foundational component for introducing specific structural features designed to enhance biological efficacy. nih.gov

Table 1: Synthesis of a Triazole Derivative Incorporating the this compound Motif Use the interactive controls to explore the data.

| Product | Starting Material Class | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(3-Cyclohexyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline | Substituted 4-hydrazinoquinazolines | Method A: Acyl chlorides, Sodium acetate, Acetic acid | 89.0% | preprints.orgnih.govmdpi.com |

Furthermore, the this compound motif is central to the design of benzimidazole-based compounds. In the development of novel antitubercular agents, a library of 2,5,6-trisubstituted benzimidazoles was created where the cyclohexyl group at the 2-position was a fixed structural feature based on previous structure-activity relationship (SAR) studies. nih.gov While the synthesis described starts from 2,4-dinitro-5-fluoroaniline, it involves steps to introduce the cyclohexyl group and subsequently reduce a nitro group to form an aniline, ultimately leading to a structure containing the 2-cyclohexyl-5-amino (aniline) benzimidazole (B57391) core. nih.gov For example, the synthesis of 5-Amino-6-ethoxy-2-cyclohexyl-1H-benzo[d]imidazole (4a) involves the reduction of its nitro precursor (3a), demonstrating the formation of the critical aniline functionality within the larger heterocyclic system. nih.gov

Table 2: Synthesis of a Benzimidazole Derivative from a Precursor Containing the 2-Cyclohexyl Motif Use the interactive controls to explore the data.

| Product | Starting Material (Nitro Precursor) | Key Reagents/Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Amino-6-ethoxy-2-cyclohexyl-1H-benzo[d]imidazole (4a) | N-(4-ethoxy-5-nitro-2-(cyclohexanecarboxamido)phenyl)cyclohexanecarboxamide (3a) | Tin(II) chloride dihydrate, Ethanol (EtOH), Reflux at 90 °C | Nitro group reduction | nih.gov |

| 5-Amino-6-(butylthio)-2-cyclohexyl-1H-benzo[d]imidazole (4e) | N-(4-(butylthio)-5-nitro-2-(cyclohexanecarboxamido)phenyl)cyclohexanecarboxamide (3e) | Tin(II) chloride dihydrate, 4 M HCl, Ethanol (EtOH), Reflux | Nitro group reduction | nih.gov |

These examples underscore the strategic importance of the this compound scaffold as a versatile synthetic intermediate. Its incorporation into target molecules allows for the systematic exploration of chemical space in drug discovery programs, leveraging its structural and electronic properties to modulate biological activity.

Chemical Transformations and Reaction Mechanisms of 2 Cyclohexyl 5 Fluoroaniline Derivatives

Reactivity of the Aniline (B41778) Functional Group

The amino group (-NH2) is a strong activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. However, the basicity of the nitrogen atom also allows it to act as a nucleophile in reactions such as acylation, alkylation, and arylation. The presence of the bulky cyclohexyl group at the ortho position introduces significant steric hindrance, which can influence the accessibility of the nitrogen atom and the adjacent ring position.

Acylation, Alkylation, and Arylation Processes

The nitrogen atom of the aniline group in 2-Cyclohexyl-5-fluoroaniline is nucleophilic and can readily react with a variety of electrophiles.

Acylation: This process involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Acylation is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction is fundamental for protecting the amino group and moderating its activating effect in subsequent reactions, such as electrophilic aromatic substitution. For instance, the reaction of an aniline with acetic anhydride (B1165640) yields an acetanilide. This transformation is crucial because direct Friedel-Crafts reactions on anilines are often unsuccessful as the Lewis acid catalyst complexes with the basic amino group, deactivating the ring.

Alkylation: The introduction of an alkyl group onto the aniline nitrogen can be achieved through various methods. While direct alkylation with alkyl halides can lead to overalkylation (forming secondary, tertiary, and even quaternary ammonium (B1175870) salts), more controlled methods are often preferred. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, is a common strategy. Photocatalytic methods have also been developed for the fluoroalkylation of aniline derivatives. nih.gov

Arylation: The formation of a new carbon-nitrogen bond between the aniline nitrogen and an aryl group is a key transformation in medicinal and materials chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgorganic-chemistry.orgrsc.org It allows for the coupling of anilines with aryl halides or triflates under relatively mild conditions, showing broad substrate scope and functional group tolerance. researchgate.net The steric hindrance from the ortho-cyclohexyl group in this compound might necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the reaction.

Table 1: Representative N-Functionalization Reactions of Substituted Anilines This table presents general examples, as specific data for this compound is not readily available in the literature.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride, Pyridine | N-Arylacetamide | Protection of amine, modulation of reactivity | pearson.com |

| Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-N-arylamine | Synthesis of secondary/tertiary amines | acs.org |

| Arylation | Aryl Bromide, Pd Catalyst, Ligand, Base | N,N-Diaryl or N-Alkyl-N-arylamine | Synthesis of complex amines, materials science | wikipedia.orgorganic-chemistry.org |

Cyclization Reactions Leading to Heterocyclic Systems

The aniline moiety is a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. The specific structure of this compound, with a reactive amino group and an activated aromatic ring, allows it to participate in various intramolecular and intermolecular cyclization reactions.

Quinoline (B57606) Synthesis: Several classic named reactions can be employed to construct the quinoline core from anilines.

Skraup Synthesis: This reaction involves heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent (like nitrobenzene). pharmaguideline.comiipseries.org The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline.

Combes Synthesis: Aniline is reacted with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to yield a substituted quinoline. iipseries.org

Doebner-von Miller Reaction: This method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. pharmaguideline.com

For this compound, cyclization would occur on the aromatic ring. The directing effects of the amino and fluoro groups, along with the steric hindrance of the cyclohexyl group, would determine the regiochemical outcome of the ring closure.

Isoquinoline Synthesis: While anilines are not direct precursors for isoquinolines in the same way they are for quinolines, they can be transformed into the necessary intermediates.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to an isoquinoline. jk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.org To utilize this compound in this reaction, it would first need to be converted into the corresponding N-acylated phenethylamine (B48288) derivative. The cyclization step is an intramolecular electrophilic aromatic substitution, and its success is favored by electron-donating groups on the aromatic ring. nrochemistry.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. jk-sci.comebrary.netwikipedia.orgname-reaction.com Similar to the Bischler-Napieralski reaction, this compound would need to be elaborated into a phenethylamine structure first. The reaction is highly effective for electron-rich aromatic systems. wikipedia.org

Table 2: Common Cyclization Reactions for Heterocycle Synthesis from Anilines This table illustrates general cyclization strategies involving anilines. The application to this compound would require prior modification.

| Reaction Name | Reactants | Product Heterocycle | Key Features | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | Quinoline | Harsh conditions, classic method | pharmaguideline.comiipseries.org |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl, Acid | Substituted Quinoline | Forms 2,4-disubstituted quinolines | iipseries.org |

| Bischler-Napieralski | β-Arylethylamide, POCl₃ | Dihydroisoquinoline | Intramolecular electrophilic substitution | wikipedia.orgnrochemistry.com |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone, Acid | Tetrahydroisoquinoline | Works well with electron-rich arenes | jk-sci.comwikipedia.org |

Reactivity of the Fluoroaryl Moiety

The fluorine atom on the aromatic ring significantly influences the molecule's reactivity. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution. However, through resonance, it can donate a lone pair of electrons (+M effect), which directs incoming electrophiles to the ortho and para positions. The C-F bond is also the strongest single bond to carbon, making its cleavage challenging, though possible under specific conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a key reaction for functionalizing aryl fluorides. In this reaction, a nucleophile replaces a leaving group (in this case, fluoride) on the aromatic ring. This process is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, the fluorine atom is a potential leaving group. However, the molecule lacks strong electron-withdrawing groups like nitro or cyano ortho or para to the fluorine. The amino group is electron-donating, which disfavors the formation of the anionic Meisenheimer complex required for a classical SNAr mechanism. Therefore, nucleophilic substitution of the fluorine atom in this compound is expected to be difficult under standard SNAr conditions. More forcing conditions or alternative mechanistic pathways, such as those involving benzyne (B1209423) intermediates, might be required.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. The regiochemical outcome is determined by the combined directing effects of the substituents already present. In this compound, we have three substituents to consider:

Amino Group (-NH₂): A powerful activating, ortho-, para-director.

Fluorine Atom (-F): A deactivating, ortho-, para-director.

Cyclohexyl Group (-C₆H₁₁): A weakly activating, ortho-, para-director.

The positions on the ring are numbered as follows: C1 (with NH₂), C2 (with cyclohexyl), C3, C4, C5 (with F), and C6.

Position 4 (para to -NH₂): This position is activated by the amino group and the cyclohexyl group, and it is para to the fluorine. It is sterically accessible.

Position 6 (ortho to -NH₂): This position is strongly activated by the amino group but is severely sterically hindered by the adjacent bulky cyclohexyl group.

Position 3 (ortho to -F and meta to -NH₂): This position is activated by the fluorine's resonance effect but deactivated by its inductive effect. It is meta to the strongly activating amino group.

Considering these factors, electrophilic attack is most likely to occur at position 4 , which is electronically activated by the most powerful directing group (-NH₂) and is sterically unhindered. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions would be expected to yield predominantly the 4-substituted product. However, under strongly acidic conditions (e.g., nitration), the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-director. This would drastically alter the reactivity and direct incoming electrophiles to the position meta to the ammonium group (position 3).

Transition Metal-Mediated C-F Bond Activation and Functionalization

While the C-F bond is exceptionally strong, its activation and subsequent functionalization using transition metal catalysts have become an important area of research. These methods provide pathways to form new bonds at the carbon atom of the C-F bond, effectively using fluoroarenes as synthetic building blocks.

This process typically involves the oxidative addition of the C-F bond to a low-valent transition metal center (e.g., complexes of Nickel, Palladium, Rhodium, or Iridium). This is a challenging step due to the high bond energy. Following oxidative addition, the resulting arylmetal fluoride (B91410) complex can undergo various transformations, such as reductive elimination with another coupling partner to form new C-C, C-N, or C-O bonds.

For this compound, C-F activation could potentially be used for cross-coupling reactions. For example, coupling with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination, though C-Br or C-I bonds are more common substrates) could be envisioned. The presence of the aniline group could serve as a directing group in some catalytic systems, potentially influencing the feasibility and selectivity of the C-F bond activation. The development of catalysts with high efficacy for activating strong C-F bonds remains a key challenge in this field.

Reactivity of the Cyclohexyl Ring

The cyclohexyl ring in this compound derivatives, while generally less reactive than the electron-rich aromatic ring, can undergo several important chemical transformations. The primary reactions involve oxidation and dehydrogenation, leading to the formation of new functional groups or aromatization of the ring.

One of the most significant reactions of the cyclohexyl ring in N-aryl cyclohexylamine (B46788) derivatives is palladium-catalyzed dehydrogenation. This process converts the saturated carbocycle into an aromatic ring, yielding a substituted diphenylamine. The reaction typically proceeds under aerobic conditions and is catalyzed by palladium complexes. The mechanism is believed to involve an initial C-H bond activation at the cyclohexyl ring by the palladium catalyst, followed by a series of β-hydride elimination steps to introduce unsaturation, ultimately leading to the aromatic system.

The oxidation of the cyclohexyl ring can also lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. For instance, the microbial degradation of cyclohexylamine has been shown to proceed via oxidation to cyclohexanone. This transformation is catalyzed by enzymes such as cyclohexylamine oxidase. While specific studies on this compound are limited, it is plausible that similar enzymatic or chemical oxidation would yield the corresponding cyclohexanone derivative. Further oxidation could lead to ring-opening products.

The reactivity of the cyclohexyl ring is influenced by the substituents on the aniline ring. The fluorine atom at the 5-position, being an electron-withdrawing group, can have a modest electronic effect on the reactivity of the cyclohexyl moiety, although steric factors are generally more dominant in the reactions of the saturated ring.

Below is a data table summarizing the key transformations of the cyclohexyl ring in related systems.

| Transformation | Reagents/Conditions | Product Type |

| Dehydrogenation | Pd(OAc)₂, O₂, high temperature | Aromatic (Diphenylamine derivative) |

| Microbial Oxidation | Brevibacterium oxydans | Cyclohexanone derivative |

| Chemical Oxidation | Various oxidizing agents | Cyclohexanone or Cyclohexanol derivatives |

Mechanistic Investigations of Key Synthetic and Degradative Processes

Understanding the reaction mechanisms for the synthesis and degradation of this compound derivatives is crucial for optimizing reaction conditions and predicting the fate of these compounds in various environments.

Synthetic Processes: A primary route for the synthesis of this compound is the reductive amination of 2-fluorocyclohexanone (B1314666) with ammonia (B1221849) or an appropriate nitrogen source. The mechanism of this reaction involves the initial formation of an imine or enamine intermediate from the ketone and the amine. This is followed by reduction of the C=N double bond, which can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The stereochemistry of the final product can often be controlled by the choice of reducing agent and reaction conditions.

Another synthetic approach involves the nucleophilic aromatic substitution of a suitably activated fluorobenzene (B45895) derivative with cyclohexylamine. However, this is generally less common for the synthesis of 2-substituted anilines.

Degradative Processes: The degradation of this compound can occur through both biotic and abiotic pathways.

Microbial Degradation: Based on studies of related compounds, the microbial degradation of this compound likely initiates with an attack on either the aromatic or the cyclohexyl ring. nih.gov The aniline ring is susceptible to oxidation by dioxygenase enzymes, leading to the formation of catecholic intermediates, followed by ring cleavage. nih.gov The fluorine substituent can influence the rate and regioselectivity of this initial oxidation. The cyclohexyl ring, as mentioned earlier, can be oxidized to cyclohexanone by monooxygenase enzymes. nih.gov This cyclohexanone intermediate can then undergo further enzymatic degradation, potentially through a Baeyer-Villiger oxidation to form a lactone, which is subsequently hydrolyzed and metabolized. nih.gov

Abiotic Degradation: Abiotic degradation pathways may include photodegradation or reaction with reactive oxygen species in the environment. The aromatic ring is the more likely site for initial photodegradation, potentially leading to defluorination or cleavage of the ring. The C-N bond can also be susceptible to cleavage under certain conditions.

A proposed mechanistic pathway for the microbial degradation of the cyclohexyl moiety is presented below:

Step 1: Oxidation this compound is oxidized at the cyclohexyl ring by a cyclohexylamine oxidase to yield 2-(1-oxocyclohexyl)-5-fluoroaniline and ammonia.

Step 2: Baeyer-Villiger Oxidation The resulting cyclohexanone derivative undergoes a Baeyer-Villiger oxidation catalyzed by a monooxygenase to form a lactone intermediate.

Step 3: Hydrolysis and Further Metabolism The lactone is then hydrolyzed to an open-chain carboxylic acid, which can be further metabolized through standard biochemical pathways like beta-oxidation.

The following table outlines the key mechanistic steps in the synthesis and degradation of this compound derivatives.

| Process | Key Mechanistic Steps | Intermediates |

| Synthesis (Reductive Amination) | 1. Imine/enamine formation2. Reduction of the C=N bond | Imine, Enamine |

| Degradation (Microbial) | 1. Initial oxidation of cyclohexyl ring2. Baeyer-Villiger oxidation3. Hydrolysis of lactone4. Beta-oxidation | Cyclohexanone derivative, Lactone, Open-chain carboxylic acid |

Advanced Spectroscopic Characterization of 2 Cyclohexyl 5 Fluoroaniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Cyclohexyl-5-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by multi-dimensional techniques, would provide a complete structural assignment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, amine, and cyclohexyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The fluoroaniline (B8554772) ring contains three protons. Due to the substitution pattern, they would appear in the aromatic region (typically δ 6.0-7.5 ppm). The fluorine atom and the cyclohexyl group would induce specific splitting patterns. The proton ortho to the fluorine and meta to the amino group is expected to be a doublet of doublets. The proton meta to both the fluorine and the amino group would likely appear as a triplet-like signal. The proton ortho to the amino group and meta to the fluorine would also be a doublet of doublets.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet in the range of δ 3.5-4.5 ppm. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Cyclohexyl Protons: The cyclohexyl group has eleven protons. The single methine proton (CH) attached directly to the aromatic ring would be the most downfield of this group, likely appearing around δ 2.5-3.0 ppm as a multiplet. The remaining ten protons on the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region, typically between δ 1.2 and 2.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Ar-H) | 6.5 - 7.0 | Multiplets (m) |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) |

| Cyclohexyl (Ar-CH) | 2.5 - 3.0 | Multiplet (m) |

| Cyclohexyl (-CH₂) | 1.2 - 2.0 | Multiplets (m) |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected, six for the aromatic ring and four for the cyclohexyl group (due to symmetry, some cyclohexyl carbons may be equivalent).

Aromatic Carbons: The six aromatic carbons would resonate in the δ 110-165 ppm region. The carbon atom bonded to the fluorine (C-F) would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected, appearing at the lower field end of this range (around δ 155-165 ppm). The carbon bonded to the amino group (C-N) would appear around δ 140-150 ppm. The carbon bonded to the cyclohexyl group would be found around δ 130-140 ppm. The remaining three aromatic carbons (C-H) would appear between δ 110-130 ppm, with their signals also showing smaller C-F couplings.

Cyclohexyl Carbons: The methine carbon attached to the ring is expected around δ 40-50 ppm. The other methylene (B1212753) carbons of the cyclohexyl ring would appear in the upfield region of δ 25-35 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-F) | 157 - 163 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic (C-N) | 142 - 148 |

| Aromatic (C-Cyclohexyl) | 132 - 138 |

| Aromatic (C-H) | 112 - 125 |

| Cyclohexyl (Ar-CH) | 42 - 48 |

| Cyclohexyl (-CH₂) | 25 - 35 |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. libretexts.org this compound would exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift for an aromatic fluorine is typically observed in the range of δ -110 to -130 ppm relative to a standard like CFCl₃. The signal would be split by the adjacent aromatic protons, likely appearing as a multiplet, providing further confirmation of the substitution pattern.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. fiveable.me It would show correlations between adjacent protons on the aromatic ring and within the cyclohexyl ring, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the direct assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. chemicalbook.com HMBC is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, it would show correlations from the cyclohexyl methine proton to the aromatic carbons it is attached to (C2) and its neighbors (C1 and C3), confirming the connection between the two ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. The nominal molecular weight of this compound (C₁₂H₁₆FN) is 193 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 193 would be observed. The fragmentation pattern would be dictated by the stability of the resulting ions. Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the cyclohexyl group is a likely fragmentation pathway for substituted anilines. This would result in a fragment corresponding to the loss of a cyclohexyl radical (•C₆H₁₁), leading to a peak at m/z = 110.

Loss of Cyclohexene (B86901): A common fragmentation for cyclohexyl-substituted aromatics is the loss of cyclohexene (C₆H₁₀) via a rearrangement, which would produce a peak at m/z = 111.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl group itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂), which is characteristic of alkyl chains. libretexts.org

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Notes |

| 193 | [C₁₂H₁₆FN]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₆H₆FN]⁺˙ | Loss of cyclohexene (C₆H₁₀) |

| 110 | [C₆H₅FN]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

N-H Stretching: The primary amine group will show two characteristic stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. The symmetric and asymmetric stretches often appear as a doublet.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretches from the cyclohexyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration gives a strong absorption band in the IR spectrum, typically in the 1200-1300 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group usually appears as a medium to strong band around 1600-1650 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C bonds of the skeleton, which are often weak in the IR spectrum.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend | 1600 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's solid-state conformation and packing.

The expected data from such an analysis would be compiled into a crystallographic information file (CIF) and would include key parameters such as:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles formed by them.

Torsion Angles: These describe the conformation of the molecule, particularly the orientation of the cyclohexyl ring relative to the fluoroaniline moiety.

Intermolecular Interactions: Details of hydrogen bonding, van der Waals forces, and potential π-π stacking interactions that influence the crystal packing.

A representative data table for the crystallographic analysis of a related fluoroaniline derivative, 4-fluoroaniline (B128567), is presented below to illustrate the type of information obtained from such studies.

| Parameter | 4-fluoroaniline |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.654 |

| b (Å) | 6.032 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 570.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.294 |

Note: This data is for 4-fluoroaniline and serves as an illustrative example.

Combination of Spectroscopic Methods for Comprehensive Analysis

While X-ray crystallography provides a definitive solid-state structure, a combination of various spectroscopic techniques is necessary for a comprehensive characterization of this compound in different states and to confirm its purity and electronic properties. Each method provides complementary information, and their synergistic use leads to an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

¹H NMR: Would show distinct signals for the aromatic protons on the fluoroaniline ring, with coupling patterns revealing their relative positions. The protons on the cyclohexyl ring would appear as a complex set of multiplets in the aliphatic region. The chemical shift of the -NH₂ protons would also be observed.

¹³C NMR: Would provide the number of unique carbon environments. The chemical shifts would differentiate between the aromatic carbons (some of which would show coupling to the fluorine atom) and the aliphatic carbons of the cyclohexyl ring.

¹⁹F NMR: This technique is highly specific to the fluorine atom and would show a single resonance, with its chemical shift being indicative of the electronic environment around the fluorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

C=C stretching vibrations of the aromatic ring.

C-N stretching vibrations.

C-F stretching vibration, which is typically a strong band in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. The fragmentation pattern can offer clues about the molecule's structure, for instance, the loss of the cyclohexyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) would be characteristic of the substituted aniline (B41778) chromophore.

The combined data from these techniques would provide a detailed and robust characterization of this compound. For instance, NMR and IR would confirm the presence of all functional groups and their connectivity, while mass spectrometry would verify the molecular formula. If a crystal structure is obtained, the solid-state conformation can be compared with solution-state data from NMR to study conformational dynamics.

A summary of the expected spectroscopic data for this compound is presented in the table below.

| Spectroscopic Technique | Expected Data/Observations |

| ¹H NMR | Aromatic protons (distinct multiplets), Aliphatic protons of cyclohexyl ring (complex multiplets), -NH₂ protons (broad singlet). |

| ¹³C NMR | Signals for aromatic carbons (some with C-F coupling) and aliphatic carbons of the cyclohexyl ring. |

| ¹⁹F NMR | A single resonance characteristic of the C-F bond. |

| IR Spectroscopy | N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching, C-F stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₆FN. Fragmentation patterns showing loss of substituents. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the fluoroaniline chromophore. |

Note: This table represents expected data based on the chemical structure of this compound.

Applications and Broader Research Impact of 2 Cyclohexyl 5 Fluoroaniline Motifs

Utilization as Precursors in Complex Molecular Synthesis

The aniline (B41778) functional group is a versatile precursor for the construction of a multitude of organic compounds. The presence of both a nucleophilic amino group and an aromatic ring that can undergo electrophilic substitution makes it a valuable starting material in organic synthesis. The specific substitution pattern of 2-Cyclohexyl-5-fluoroaniline offers distinct steric and electronic properties that could be exploited in the synthesis of complex molecules.

Substituted anilines are fundamental building blocks for a wide array of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry due to their diverse biological activities. The this compound motif could serve as a valuable starting material for the synthesis of novel heterocyclic compounds, where the cyclohexyl and fluorine substituents can modulate the physicochemical and pharmacological properties of the final products.

The amino group of this compound can participate in various cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate reagents could lead to the formation of benzimidazoles and benzothiazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. Similarly, this aniline derivative could be a precursor for the synthesis of quinolinones, a class of compounds with applications ranging from pharmaceuticals to imaging agents.

The following table outlines potential synthetic routes to various heterocyclic systems starting from a generic fluoroaniline (B8554772), which could be adapted for this compound.

| Heterocyclic System | Potential Synthetic Precursors/Reaction Type | Potential Significance of this compound Motif |

| Triazoles | Diazotization of the aniline followed by reaction with a suitable coupling partner, or through multi-component reactions. | The cyclohexyl group can enhance lipophilicity, while the fluorine atom can improve metabolic stability and binding interactions. |

| Benzimidazoles | Condensation with carboxylic acids or their derivatives, often under acidic conditions. | The steric bulk of the cyclohexyl group at the 2-position could influence the regioselectivity of cyclization and the conformation of the final product. |

| Benzothiazoles | Reaction with a source of sulfur, such as potassium thiocyanate, in the presence of an oxidizing agent. | The electronic effect of the fluorine atom can impact the reactivity of the aniline and the properties of the resulting benzothiazole. |

| Pyridiniums | N-alkylation or N-arylation reactions. | The substituted aniline can be a precursor to N-aryl pyridinium (B92312) salts with unique electronic and steric properties. |

| Pyrimidines | Condensation reactions with 1,3-dicarbonyl compounds or their equivalents. | The substituents on the aniline ring can be used to tune the electronic properties and biological activity of the resulting pyrimidine (B1678525) derivatives. |

| Quinolinones | Cyclization reactions such as the Conrad-Limpach or Gould-Jacobs reactions with β-ketoesters. | The position of the fluorine and cyclohexyl groups can direct the cyclization and influence the substitution pattern of the quinolinone core. |

The this compound scaffold can also be envisioned as a key building block for the synthesis of more complex polycyclic and fused-ring systems. The aniline moiety can be transformed into a variety of other functional groups, which can then participate in further ring-forming reactions. For example, diazotization of the amino group can lead to the formation of diazonium salts, which are versatile intermediates for the introduction of a wide range of substituents or for use in coupling reactions to construct biaryl systems.

Furthermore, the aromatic ring itself can be a diene or dienophile in cycloaddition reactions, providing access to complex polycyclic frameworks. The presence of the cyclohexyl and fluoro substituents would be expected to influence the stereoselectivity and regioselectivity of such reactions, offering a handle for controlling the three-dimensional architecture of the resulting molecules.

Structure-Activity Relationship (SAR) Studies in Ligand Design

The exploration of structure-activity relationships (SAR) is a fundamental aspect of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, medicinal chemists can design more potent and selective drug candidates. The this compound motif possesses structural features that are highly relevant to SAR studies.

In ligand design, the three-dimensional shape and electronic properties of a molecule are critical for its ability to bind to a biological target. The cyclohexyl group, being a non-planar and conformationally restricted moiety, can serve as a valuable tool for probing the steric requirements of a binding pocket. It is often used as a bioisostere for a phenyl ring, but with the advantage of providing a three-dimensional scaffold that can lead to improved binding affinity and selectivity. pharmablock.com

The fluorine atom, with its small size and high electronegativity, can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. It can also be used to block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. The combination of the bulky cyclohexyl group and the electronically withdrawing fluorine atom in this compound provides a unique scaffold for the rational design of analogs with tailored properties for specific molecular recognition.

Substituted anilines are a common feature in many approved drugs and are a key component of compound libraries used in high-throughput screening. acs.org The systematic exploration of the chemical space around the aniline core is a proven strategy for identifying novel drug candidates. The this compound scaffold represents a specific vector in this chemical space, combining lipophilic, steric, and electronic modifications.

By using this compound as a starting point, chemists can generate a diverse library of compounds by modifying the amino group or by further substitution on the aromatic ring. This allows for a comprehensive exploration of the SAR, leading to a better understanding of the key structural features required for biological activity.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized anilines is moving towards greener and more efficient methodologies. Future research on 2-Cyclohexyl-5-fluoroaniline will likely focus on developing synthetic pathways that are not only high-yielding but also environmentally benign.

Key areas of development include:

Chemoenzymatic Synthesis : The use of enzymes, such as nitroreductases, offers a sustainable alternative to traditional chemical reductions. acs.org This method can provide high chemoselectivity under mild, aqueous conditions, avoiding the need for high-pressure hydrogen gas and expensive, toxic heavy metal catalysts. acs.org Research could focus on identifying or engineering enzymes capable of selectively reducing a nitroaromatic precursor to this compound.

Catalysis with Earth-Abundant Metals : Shifting from precious metal catalysts (like palladium and rhodium) to more abundant and less toxic metals (such as iron, copper, and nickel) is a major goal in sustainable chemistry. Future work could explore the use of these metals for key bond-forming reactions in the synthesis of the target molecule.

Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Developing a continuous flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Green Solvents and Reagents : The replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable synthesis. nih.gov For instance, the use of Brønsted acidic ionic liquids in aqueous media has been shown to be effective for synthesizing aniline-based compounds. nih.gov

| Synthetic Approach | Key Advantages | Potential Challenges for this compound |

|---|---|---|

| Traditional Hydrogenation | Well-established, high yields | Requires high pressure, precious metal catalysts (e.g., Pd, Pt), potential for dehalogenation |

| Chemoenzymatic Reduction | High selectivity, mild conditions (room temp, atmospheric pressure), aqueous media, sustainable acs.org | Enzyme discovery and optimization, substrate scope limitations, cofactor recycling acs.org |

| C-H Functionalization/Amination | Atom- and step-economic, direct installation of functional groups researchgate.netacs.org | Regioselectivity control, catalyst development, functional group tolerance researchgate.netnih.gov |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control | Initial setup costs, optimization of flow parameters |

Advanced Characterization Techniques and Data Interpretation

A thorough understanding of the structural and electronic properties of this compound is essential for its application. While standard techniques like NMR and mass spectrometry are routine, future research will benefit from more advanced analytical methods.

Solid-State NMR (ssNMR) : For applications in materials science, understanding the solid-state structure and polymorphism of this compound and its derivatives is crucial. ssNMR can provide detailed insights into the local environment of atoms in the solid phase.

Advanced Mass Spectrometry : Techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be used to characterize polymers and materials derived from this compound, providing information on their thermal degradation pathways. researchgate.net

Computational Chemistry : Density Functional Theory (DFT) calculations can be employed to predict and interpret spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies). acs.orgunt.eduresearchgate.net This synergy between experimental and computational methods allows for a more robust characterization and a deeper understanding of the molecule's electronic structure and reactivity. For instance, DFT can help elucidate the bond dissociation energies and adsorption behaviors, which are critical for predicting reaction pathways. acs.orgresearchgate.net

Fluorine-Specific Techniques : Given the presence of a fluorine atom, specialized analytical methods for fluoro-organic compounds are pertinent. This includes combustion-based methods for accurate fluorine quantification and specific NMR techniques that leverage the properties of the ¹⁹F nucleus. dtic.milnist.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.govacs.org For this compound, these technologies present several exciting opportunities.

Retrosynthetic Analysis : AI-powered tools can analyze the structure of this compound and propose novel and efficient synthetic routes that may not be obvious to human chemists. pharmafeatures.com These algorithms learn from vast databases of chemical reactions to predict plausible disconnections and precursor molecules. pharmafeatures.com

Reaction Optimization : ML models can predict reaction outcomes, such as yield and selectivity, based on a given set of reaction parameters (e.g., catalyst, solvent, temperature). This allows for the rapid in-silico optimization of synthetic procedures, reducing the need for extensive and time-consuming laboratory experiments. mdpi.com

Property Prediction : By training on large datasets of molecular structures and their associated properties, ML models can predict the physicochemical and biological properties of new derivatives of this compound. This enables the rapid screening of virtual libraries of compounds to identify candidates with desired characteristics for specific applications.

Automated Synthesis : The integration of AI-driven synthesis planning with robotic platforms enables the autonomous execution of multi-step syntheses. pharmafeatures.comacs.org This approach can accelerate the production of derivatives of this compound for further testing and development. acs.org

| AI/ML Application | Potential Impact on this compound Research | Relevant AI/ML Models |

|---|---|---|

| Retrosynthetic Planning | Discovery of novel, more efficient, and sustainable synthetic routes pharmafeatures.com | Deep Neural Networks, Transformer models pharmafeatures.comacs.org |

| Reaction Condition Optimization | Rapid identification of optimal catalysts, solvents, and temperatures to maximize yield and minimize byproducts mdpi.com | Bayesian Optimization, Gradient Boosting Machines |

| Molecular Property Prediction | In-silico screening of virtual derivatives for desired properties (e.g., solubility, bioactivity) | Graph Neural Networks, Quantitative Structure-Activity Relationship (QSAR) models |

| Automated Synthesis Platforms | Accelerated synthesis of analogues for rapid hypothesis testing and lead optimization acs.org | Integration of planning algorithms with robotic hardware pharmafeatures.com |

Exploration of New Reactivity and Functionalization Pathways

The aromatic ring and the amine group of this compound are prime sites for further chemical modification. Future research will likely explore novel ways to functionalize this scaffold to create a diverse range of derivatives.

C-H Functionalization : Direct C-H bond activation is a powerful strategy for introducing new functional groups onto the aniline (B41778) ring in an atom- and step-economical manner. researchgate.net Research could target the regioselective functionalization of the C-H bonds at positions ortho or meta to the amino group, which are traditionally difficult to access via classical electrophilic aromatic substitution. nih.gov

Late-Stage Functionalization : Developing methods for late-stage functionalization is of particular interest in medicinal chemistry. This involves introducing modifications to a complex molecule, such as a drug candidate, in the final steps of a synthesis. Robust methods to further derivatize this compound would be highly valuable.

Photoredox and Electrocatalysis : These emerging fields in synthetic chemistry use light or electricity to drive chemical reactions under mild conditions. They could open up new avenues for the functionalization of this compound, enabling transformations that are difficult to achieve with traditional thermal methods.

Rational Design of Next-Generation Molecular Systems

Building upon the foundational structure of this compound, future research will focus on the rational design of more complex molecules with tailored properties.

Medicinal Chemistry : The scaffold can be used as a starting point for the design of new bioactive molecules. mdpi.comnih.gov By strategically adding other functional groups, researchers can design and synthesize novel compounds and screen them for activity against various biological targets. The cyclohexyl and fluoro groups can be systematically varied to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability.

Materials Science : The unique combination of a bulky, aliphatic cyclohexyl group and an electron-withdrawing fluorine atom makes this compound an interesting building block for new polymers, liquid crystals, or organic electronic materials. Computational modeling can guide the design of new materials with specific electronic or physical properties.

Supramolecular Chemistry : The amine group can participate in hydrogen bonding, making the molecule a candidate for incorporation into self-assembling supramolecular structures. Research in this area could lead to the development of new functional materials, such as gels, sensors, or controlled-release systems.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-Cyclohexyl-5-fluoroaniline, and what are their respective advantages?

- Methodological Answer : The synthesis typically involves two primary routes:

- Nucleophilic aromatic substitution : Reacting 5-fluoro-2-nitroaniline with cyclohexyl Grignard reagents under inert atmospheres, followed by catalytic hydrogenation to reduce the nitro group to an amine. This method offers moderate yields (60–75%) but requires careful control of reaction stoichiometry to avoid over-alkylation .

- Reductive amination : Condensing 5-fluorobenzaldehyde derivatives with cyclohexylamine using sodium cyanoborohydride in methanol, yielding this compound with higher purity (>90%) but lower scalability due to solvent constraints .

Comparative studies recommend optimizing reaction temperatures (80–100°C) and catalyst systems (e.g., Pd/C for hydrogenation) to balance efficiency and yield .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound in research settings?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and F NMR are essential for structural confirmation. For example, the fluorine atom at the 5-position causes distinct splitting patterns in aromatic protons (δ 6.8–7.2 ppm) .

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry ensures purity (>98%) and detects trace byproducts (e.g., unreacted cyclohexylamine) .

- Elemental Analysis : Validates empirical formula consistency (CHFN) with ≤0.3% deviation for carbon, hydrogen, and nitrogen .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data of this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity or dynamic exchange processes. Strategies include:

- Variable-temperature NMR : Identifies conformational changes (e.g., cyclohexyl ring chair-flipping) by observing coalescence temperatures in DMSO-d .

- Isotopic labeling : Substituting N in the amine group simplifies splitting patterns and clarifies coupling constants .

- DFT calculations : Simulate expected F chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets to validate experimental data .

Q. What strategies can mitigate conflicting reactivity observations in the functionalization of this compound's aromatic ring?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect directs electrophilic substitution to the para position, but steric hindrance from the cyclohexyl group may suppress reactivity. To address this:

- Directed ortho-metalation (DoM) : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the amine, enabling regioselective bromination at the 3-position .

- Microwave-assisted synthesis : Enhances reaction rates for Suzuki-Miyaura coupling (e.g., with aryl boronic acids) by reducing decomposition pathways .

Kinetic studies (monitored via in-situ IR) are recommended to optimize substituent effects and reaction timelines .

Q. How should researchers design experiments to investigate the thermal stability of this compound under varying atmospheric conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen (inert) and oxygen (oxidizing) atmospheres (heating rate: 10°C/min). Decomposition onset temperatures typically range from 180–200°C, with mass loss profiles indicating cyclohexyl group degradation .

- Accelerated Aging Studies : Store samples at 40°C/75% relative humidity for 6 months, monitoring purity via HPLC. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can prevent oxidative degradation .

Data Contradiction Analysis

Q. What experimental controls are necessary when observing unexpected byproducts in the synthesis of this compound?

- Methodological Answer :

- Blank Reactions : Run parallel reactions excluding the cyclohexylating agent to identify background impurities (e.g., fluorobenzene derivatives) .

- Isotope Dilution Assays : Spike reactions with C-labeled starting materials to trace byproduct origins via LC-MS .

- Kinetic Profiling : Use stopped-flow techniques to capture intermediates (e.g., nitroso compounds) that may explain side-reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.